N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Description
N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a pyrimidine ring substituted with a triazole moiety and a methoxyphenyl group, contributes to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-9-18-17(21-15(12)16-19-11-20-23(16)3)22(2)10-13-6-5-7-14(8-13)24-4/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRUIAYXXDDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC=NN2C)N(C)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the triazole ring and the methoxyphenyl group. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Triazole Ring: This step often involves cyclization reactions using hydrazine derivatives and nitriles.
Attachment of the Methoxyphenyl Group: This is typically done via nucleophilic substitution reactions using methoxyphenyl halides.
Industrial Production Methods: For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methoxyphenyl and triazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the methoxyphenyl or triazole positions.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine shares similarities with other pyrimidine derivatives such as:
Uniqueness:
- Methoxy Group: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Triazole Ring: The triazole moiety enhances the compound’s stability and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
